molecular formula C13H19N3O3 B3142420 N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine CAS No. 503629-24-1

N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine

Cat. No.: B3142420
CAS No.: 503629-24-1
M. Wt: 265.31 g/mol
InChI Key: JHPKICVISZEWHB-UHFFFAOYSA-N
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Description

N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine: is a synthetic organic compound that features both a morpholine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine typically involves the following steps:

    Formation of the Morpholine Derivative: The starting material, morpholine, is reacted with a suitable alkylating agent to introduce the 3-propyl group.

    Coupling Reaction: The final step involves coupling the morpholine derivative with the nitrophenyl compound under appropriate conditions, often using a base or a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and purification methods are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the synthesis of polymers or advanced materials.

Biology

    Drug Development:

    Biochemical Research: Use as a probe or reagent in biochemical assays.

Medicine

    Therapeutics: Investigation of its pharmacological properties for potential therapeutic uses.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Morpholin-4-ylpropyl)-N-(4-nitrophenyl)amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Morpholin-4-ylpropyl)-N-phenylamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    N-(4-Nitrophenyl)-N-methylamine: Lacks the morpholine ring, which may affect its solubility and interaction with biological targets.

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-16(18)13-4-2-12(3-5-13)14-6-1-7-15-8-10-19-11-9-15/h2-5,14H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPKICVISZEWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 1-iodo-4-nitro-benzene (500 mg) instead of 1-bromo-3-nitro-benzene, and 3-morpholin-4-yl-propylamine (353 mg) instead of morpholine, in the same manner as Step A in Example 1-D-105, the desired compound was obtained (219 mg, 41%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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